molecular formula C19H24ClNO3 B3365623 Ethylmorphine hydrochloride CAS No. 125-30-4

Ethylmorphine hydrochloride

Cat. No.: B3365623
CAS No.: 125-30-4
M. Wt: 349.8 g/mol
InChI Key: ZPPBASOODYCKDP-YZZSNFJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylmorphine hydrochloride (EtM) is a semi-synthetic opioid derived from morphine, with the chemical formula C₁₉H₂₃NO₃·HCl·2H₂O (molecular weight: 385.88 for the dihydrate form) . It is primarily used for analgesia in severe pain (e.g., cancer, bone injuries) and as an antitussive (cough suppressant) . EtM binds to mu-opioid receptors in the central nervous system, inhibiting pain signals and suppressing cough reflexes .

Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.ClH/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18;/h4-7,12-14,18,21H,3,8-10H2,1-2H3;1H/t12-,13+,14-,18-,19-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPBASOODYCKDP-YZZSNFJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70924986
Record name O-Ethylmorphine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125-30-4
Record name Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-ethoxy-17-methyl-, hydrochloride (1:1), (5α,6α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylmorphine hydrochloride [JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Ethylmorphine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-O-ethylmorphine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLMORPHINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFM5450P3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Ethylmorphine hydrochloride can be synthesized through the ethylation of morphine. The process involves the reaction of morphine with ethyl iodide in the presence of a base, such as potassium carbonate, to yield ethylmorphine. The ethylmorphine is then converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

Ethylmorphine hydrochloride undergoes several types of chemical reactions:

    Oxidation: Ethylmorphine can be oxidized to form morphine.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The ethoxy group in ethylmorphine can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include morphine and its derivatives .

Scientific Research Applications

Pharmacological Profile

Chemical Classification:

  • Ethylmorphine is classified as a narcotic analgesic and antitussive agent. It is metabolized in the liver, primarily by the enzyme ethylmorphine-N-demethylase, and is used as an indicator of liver function .

Mechanism of Action:

  • Ethylmorphine acts on the central nervous system (CNS) by binding to opioid receptors, which leads to reduced perception of pain and cough suppression. It is metabolized into morphine, which is responsible for its analgesic effects .

Clinical Applications

  • Pain Management:
    • Ethylmorphine is indicated for the relief of moderate pain. It has been shown to be effective in combination with other analgesics, such as paracetamol, enhancing overall pain relief while minimizing side effects associated with higher doses of single agents .
  • Cough Suppression:
    • The compound is commonly used as an antitussive to alleviate coughs associated with colds and lung infections. Studies have indicated that ethylmorphine can effectively reduce cough reflexes in various animal models, demonstrating its potential efficacy in clinical settings .

Comparative Efficacy

A comparative analysis of ethylmorphine with other opioids reveals its relative effectiveness:

Drug Indication Effective Dose (mg/kg) Mechanism
EthylmorphineCough suppression5Opioid receptor agonist
CodeineCough suppression3Opioid receptor agonist
MorphinePain relief0.5Opioid receptor agonist

Ethylmorphine has shown a higher effective dose for cough suppression compared to codeine but lower than morphine for pain relief .

Documented Case Studies

  • Cough Suppression Study:
    • A study involving guinea pigs demonstrated that ethylmorphine effectively suppressed cough induced by sulfur inhalation, with an estimated effective dose (ED50) of 13 mg/kg compared to 8 mg/kg for codeine . This suggests that while ethylmorphine is less potent than codeine for cough suppression, it still holds significant clinical value.
  • Combination Therapy Efficacy:
    • In a clinical trial comparing paracetamol combined with codeine versus paracetamol combined with ethylmorphine, results indicated that both combinations provided substantial pain relief; however, the combination involving ethylmorphine was noted for its enhanced efficacy in acute pain scenarios .

Safety and Side Effects

Ethylmorphine shares similar side effects with other opioids, including potential for tolerance and dependence. Clinical assessments have shown that while it can be effective in treating pain and cough, careful monitoring is required to mitigate risks associated with opioid use, especially in patients with a history of substance abuse .

Mechanism of Action

Ethylmorphine hydrochloride is metabolized by the liver enzyme cytochrome P450 2D6 to morphine. Morphine interacts predominantly with the opioid mu-receptor, which is distributed in the human brain and spinal cord. The binding of morphine to these receptors results in analgesic effects by blocking the transmission of pain signals to the brain .

Comparison with Similar Compounds

Key Properties :

  • Solubility: Freely soluble in water, methanol, and ethanol; sparingly soluble in acetic anhydride .
  • Crystal Structure : Forms stable hydrates; crystallizes in the orthorhombic space group P2₁2₁2₁ .
  • Stability : Light-sensitive; decomposes at ~123°C .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Ethylmorphine hydrochloride is structurally related to morphine , codeine , and their salts. A comparative analysis is summarized below:

Property Ethylmorphine HCl Morphine HCl Codeine HCl
Functional Group 3-ethoxy substitution 3-hydroxyl group 3-methoxy substitution
Hydrate Forms Dihydrate (no anhydrate) Trihydrate, dihydrate Monohydrate, anhydrate
Crystal System Orthorhombic (P2₁2₁2₁) Orthorhombic (P2₁2₁2₁) Orthorhombic (P2₁2₁2₁)
Hydrogen Bond Network 2D (enhanced by hydrate) 3D (trihydrate) 2D (anhydrate)
Melting Point ~123°C (decomposes) ~250°C (trihydrate) ~280°C (anhydrate)
Solubility in Water Freely soluble Freely soluble Freely soluble

Key Findings :

  • Substitution Effects : The 3-ethoxy group in EtM reduces polarity compared to morphine’s 3-hydroxyl group, altering pharmacokinetics .

Pharmacological and Metabolic Profiles

Parameter Ethylmorphine HCl Morphine HCl Codeine HCl
Receptor Affinity Mu-opioid agonist Mu-opioid agonist Mu-opioid agonist (prodrug)
Metabolism CYP2D6 → nor-ethylmorphine CYP3A4 → morphine-3-glucuronide CYP2D6 → morphine (10–15%)
Half-Life (T₁/₂) 1.97 hours 2–3 hours 2.5–3.5 hours
Cmax (Oral) 1.09 μM 0.5–1 μM 0.1–0.3 μM
Therapeutic Use Analgesia, antitussive Severe pain relief Mild pain, antitussive

Key Differences :

  • Metabolism: Ethylmorphine is metabolized to nor-ethylmorphine, a unique biomarker used to distinguish it from morphine in doping control . Codeine requires CYP2D6-mediated conversion to morphine for activity .
  • Potency : EtM is less potent than morphine but more potent than codeine due to its substitution pattern .

Analytical Differentiation

Ethylmorphine HCl is distinguished from similar compounds using:

  • Chromatography : TLC and HPLC separate EtM from codeine and morphine based on retention times .
  • Spectroscopy : IR and UV spectra show distinct absorption bands for the 3-ethoxy group .
  • Metabolite Detection: Nor-ethylmorphine in urine confirms EtM use, unlike morphine or codeine .

Biological Activity

Ethylmorphine hydrochloride is a semi-synthetic opioid derived from morphine, primarily utilized for its analgesic and antitussive properties. Its biological activity encompasses various pharmacokinetic and pharmacodynamic aspects, which are critical for understanding its therapeutic use and potential side effects.

Ethylmorphine acts primarily as an agonist at the mu-opioid receptors in the central nervous system (CNS). Upon administration, it is metabolized in the liver by cytochrome P450 2D6 to morphine, which exerts analgesic effects by binding to these receptors. The mu-opioid receptors are distributed throughout the brain, particularly in regions associated with pain modulation, such as the amygdala, hypothalamus, and spinal cord .

The exact mechanism of analgesia involves inhibition of GABAergic interneurons, leading to reduced pain perception. Additionally, ethylmorphine has been shown to suppress cough reflexes, making it useful in treating cough associated with various conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and excretion:

  • Absorption : Ethylmorphine is rapidly absorbed when administered orally.
  • Metabolism : It undergoes N-demethylation to norethylmorphine and O-deethylation to morphine via CYP2D6 and CYP3A4 enzymes .
  • Half-life : The plasma half-life is approximately 2 hours, with maximum plasma concentrations typically reached within 1 hour post-administration .
  • Excretion : About 70% of the administered dose is recovered in urine as glucuronic acid conjugates within 48 hours .

Biological Activity Data Table

Parameter Value
Max Plasma Concentration (Cmax) 354.12 ± 17.55 ng/mL (after 3 hours)
Half-life ~2 hours
Metabolites Morphine, Norethylmorphine
Excretion 70% in urine as glucuronides

Case Studies and Clinical Findings

Several studies have documented the clinical effects and potential risks associated with ethylmorphine use:

  • Case of Morphine Poisoning : A patient treated with morphine for cancer-related pain experienced severe respiratory depression due to high blood levels of morphine (3.5 mg/L), attributed to the conversion from ethylmorphine. This case highlighted the importance of monitoring liver and kidney function during treatment due to the risk of accumulation and toxicity .
  • Pharmacokinetic Study in Dogs : Research involving Greyhound dogs assessed the pharmacokinetics of ethylmorphine and its metabolites. The study found that after intravenous administration, the compound exhibited a rapid clearance profile similar to other opioids, indicating effective metabolism and excretion mechanisms .
  • Dual Release Formulation Study : A study on core-in-cup tablets demonstrated enhanced bioavailability of this compound compared to standard formulations. The new formulation achieved higher plasma concentrations more quickly than existing products, suggesting improved therapeutic efficacy .

Adverse Effects and Safety Profile

This compound can lead to various adverse effects typical of opioid use, including:

  • Respiratory depression
  • Sedation
  • Nausea and vomiting
  • Potential for dependency and abuse

In animal studies, leukocyte depletion was observed at high doses (100 mg/kg), indicating possible immunosuppressive effects . Furthermore, interactions with other CNS depressants can enhance respiratory depression risks, necessitating cautious use in combination therapies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying ethylmorphine hydrochloride in a research setting?

  • Methodological Answer : Pharmacopeial standards (e.g., European Pharmacopoeia) prescribe a combination of spectroscopic and chromatographic techniques:

  • UV-Vis Spectrophotometry : Compare the absorption spectrum of a 0.01% aqueous solution (1 in 10,000) to reference spectra at key wavelengths .
  • Infrared Spectroscopy (IR) : Use potassium bromide disks to match absorption bands with reference spectra, focusing on functional groups like the phenolic hydroxyl and tertiary amine .
  • Thin-Layer Chromatography (TLC) : Spot samples on silica gel plates and develop using a solvent system of ethanol-toluene-acetone-ammonia (28:40:30:2 v/v). Compare Rf values to standards .

Q. How is the purity of this compound assessed in compliance with pharmacopeial standards?

  • Methodological Answer :

  • Related Substances Test : Dilute the sample (0.2 g in ethanol) and analyze via TLC. Impurities must not exceed 0.4% .
  • Optical Rotation : Confirm [α]20° ranges between -103° and -106° (0.4 g in water, 100 mm path length) to verify enantiomeric purity .
  • pH and Clarity : A 2% aqueous solution must have pH 4.0–6.0 and remain clear/colorless .

Q. What are the critical physicochemical properties influencing this compound’s stability in formulation studies?

  • Key Parameters :

  • Hydration State : this compound exists as a dihydrate under standard conditions. Anhydrous forms are unstable and hygroscopic .
  • Hydrogen Bonding : Hydrates form 3D hydrogen-bonded networks, enhancing stability. Monitor humidity during storage to prevent phase transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrate stability data for this compound?

  • Experimental Design :

  • Dynamic Vapor Sorption (DVS) : Measure water adsorption/desorption isotherms to identify critical humidity thresholds for hydrate formation/dehydration .
  • Powder X-Ray Diffraction (PXRD) : Compare experimental patterns with computational models (e.g., density functional theory) to validate proposed anhydrate/hydrate structures .
  • Infrared Spectroscopy : Track OH stretching frequencies to detect water loss during dehydration experiments .

Q. What computational approaches are effective for predicting this compound’s solid-state behavior?

  • Methodology :

  • Dehydration Modeling : Use molecular dynamics simulations to predict lattice energy changes during water removal. Validate with experimental PXRD and thermal analysis (TGA/DSC) .
  • Hydrogen-Bond Analysis : Apply CrystalExplorer or similar software to map intermolecular interactions in hydrate vs. anhydrate forms .

Q. How should researchers design experiments to study this compound’s degradation pathways under stress conditions?

  • Protocol :

  • Forced Degradation : Expose samples to heat (80°C), humidity (75% RH), UV light, and acidic/alkaline hydrolysis.
  • HPLC-MS Analysis : Use a Chromolith® RP-18 column with UV detection (280 nm) to separate degradation products. Identify fragments via mass spectrometry .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under accelerated conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethylmorphine hydrochloride
Reactant of Route 2
Ethylmorphine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.